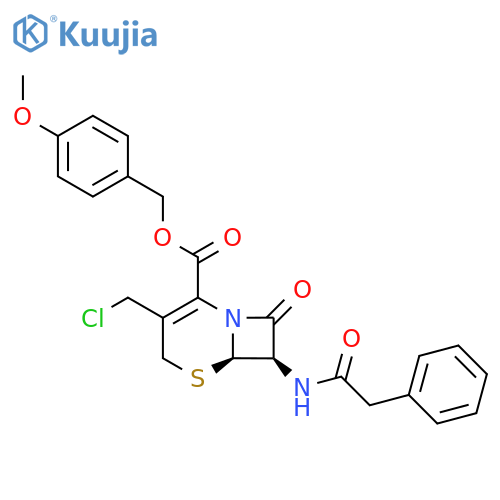

Cas no 104146-10-3 (4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate)

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-

- (4-methoxyphenyl)methyl (6R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- 4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate

- GCLE

- 7-Phenglacetamido-3-chloromethyl Cephalosp oranic acid Para methoxybenzyl ester

- 4-Methoxybenzyl 3-Ch

- 4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4- carboxylate

- 4-Methoxybenzyl 3-chloromethyl-7-(2-phenyl-acetamido)-3-cephem-4-carboxylate

- (6R,7R)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylic Acid 4-Methoxybenzyl Ester

- GCLE:INTERMEDIATE FOR CEPHALOSPORIN

- (4-methoxyphenyl)methylester,(6r-trans)-7-((phenylacetyl)amino)

- 7-phenylacetamido-3-chloromethylcephem-4-carbonicacidp-methoxybenzylester

- 2,0)oct-2-ene-2-carboxylicacid,3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo(

- 7-PHENYLACETAMIDE-3-CHLOROMETHYL-CEPHALOSPORANIC ACID P-METHOXYBENZYL ESTER

- 7-PHENYLACETAMIDO-3-CHLOROMETHYLCEPHEM-4-CARBONICACID-PARA-METHOXYBENZYLESTER

- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-

- 7-Phenglacetamido-3-chloromethyl Cephalosporanic acid Para methoxybenzyl ester

- 7-Phenglacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester

- 4-Methoxybenzyl3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate

- C24H23ClN2O5S

- T517UKN60D

- 7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid-p-methoxybenzyl ester

- 7-Phenylacetamido-3-chloromethylcephem-4-carbonic acid p-methoxybenzyl ester

- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-(chloromethyl)-8-oxo-7-((phenyl

- (6R, 7R)-7-phenylacetamido-3-chloromethylceph-3-em-4-carboxylic acid p-methoxybenzyl ester

- AS-15035

- CS-W019349

- DTXSID101009945

- (4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- 104146-10-3

- 5-Thia-1-azabicyclo(4,2,0)oct-2-ene-2-carboxylic acid, 3-(chloromethyl)-8-oxo-7-((phenylacetyl)amino)-, (4-methoxyphenyl)methyl ester, (6R-trans)-

- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 3-(CHLOROMETHYL)-8-OXO-7-((PHENYLACETYL)AMINO)-, (4-METHOXYPHENYL)METHYL ESTER, (6R,7R)-

- (4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- AMY233

- CHEMBL385813

- 4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Q27289677

- p-methoxybenzyl 7beta-phenylacetamido-3-chloromethyl-3-cephem-4carboxylate

- AKOS024258507

- AKOS015919832

- M2411

- KFCMZNUGNLCSJQ-NFBKMPQASA-N

- MFCD00191253

- 4-METHOXYBENZYL (6R,7R)-3-(CHLOROMETHYL)-8-OXO-7-((PHENYLACETYL)AMINO)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLATE

- SCHEMBL6281688

- 7beta-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester

- EN300-7384329

- NS00006630

- UNII-T517UKN60D

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(chloromethyl)-8-oxo-7-[(phenylacetyl)amino]-,(4-methoxyphenyl)methyl ester, (6R,7R)-

- AKOS032960711

- (6R,7R)-4-Methoxybenzyl3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Z1741974898

- p-Methoxybenzyl 7beta-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylate

- 4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate

-

- MDL: MFCD00191253

- インチ: 1S/C24H23ClN2O5S/c1-31-18-9-7-16(8-10-18)13-32-24(30)21-17(12-25)14-33-23-20(22(29)27(21)23)26-19(28)11-15-5-3-2-4-6-15/h2-10,20,23H,11-14H2,1H3,(H,26,28)/t20-,23-/m1/s1

- InChIKey: KFCMZNUGNLCSJQ-NFBKMPQASA-N

- ほほえんだ: ClCC1CS[C@@H]2[C@@H](C(N2C=1C(=O)OCC1C=CC(=CC=1)OC)=O)NC(CC1C=CC=CC=1)=O

- BRN: 4894110

計算された属性

- せいみつぶんしりょう: 486.10200

- どういたいしつりょう: 486.102

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 777

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 110

じっけんとくせい

- 密度みつど: 1.41

- ゆうかいてん: 163-169°C

- ふってん: 756.6 °C at 760 mmHg

- フラッシュポイント: 411.4 °C

- 屈折率: 1.657

- PSA: 110.24000

- LogP: 3.20270

- ひせんこうど: -44° (c=1%, CDCl3)

- かんど: 熱に敏感である

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: S26; S36/37/39

- RTECS番号:XZ4380000

-

危険物標識:

- ちょぞうじょうけん:<0°C

- リスク用語:R22; R41; R43

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD17377-500g |

(6R,7R)-4-Methoxybenzyl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

104146-10-3 | 97% | 500g |

¥455.0 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-MP210-25g |

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate |

104146-10-3 | 95% | 25g |

¥192.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2411-5G |

4-Methoxybenzyl 3-Chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate |

104146-10-3 | >98.0%(N) | 5g |

¥190.00 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065661-1kg |

4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

104146-10-3 | 97% | 1kg |

¥520.00 | 2023-11-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R88200-500g |

4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

104146-10-3 | 500g |

¥986.0 | 2021-09-04 | ||

| eNovation Chemicals LLC | D540562-25g |

4-Methoxybenzyl 3-chloroMethyl-7-(2-phenylacetaMido)-3-cepheM-4-carboxylate |

104146-10-3 | 97% | 25g |

$120 | 2024-05-23 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065661-250g |

4-Methoxybenzyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

104146-10-3 | 97% | 250g |

¥221.00 | 2023-11-22 | |

| Enamine | EN300-7384329-0.1g |

(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

104146-10-3 | 95% | 0.1g |

$19.0 | 2023-07-10 | |

| Enamine | EN300-7384329-0.05g |

(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

104146-10-3 | 95% | 0.05g |

$19.0 | 2023-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-MP210-25g |

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate |

104146-10-3 | 95% | 25g |

¥59.0 | 2023-09-02 |

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate サプライヤー

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylateに関する追加情報

4-メトキシベンジル 3-クロロメチル-7-(2-フェニルアセトアミド)-3-セフェム-4-カルボキシレート(CAS No. 104146-10-3)の総合解説:特性・応用・研究動向

4-メトキシベンジル 3-クロロメチル-7-(2-フェニルアセトアミド)-3-セフェム-4-カルボキシレート(以下、本化合物)は、β-ラクタム系抗生物質の合成中間体として重要なセフェム骨格を有する有機化合物です。CAS登録番号104146-10-3で特定される本物質は、医薬品開発分野において抗菌剤前駆体としての潜在的可能性から注目を集めており、近年の創薬化学や精密有機合成の研究トレンドと深く関わっています。

化学構造の特徴として、3-クロロメチル基と4-メトキシベンジルエステルが修飾されたセフェムコアが挙げられます。この構造は官能基変換の柔軟性を高め、構造活性相関(SAR)研究における多様な誘導体合成を可能にします。2023年の『Journal of Medicinal Chemistry』で報告されたように、類似構造を持つ化合物群は多剤耐性菌(AMR)対策研究の文脈で再評価されており、AI支援型分子設計との組み合わせによる最適化事例も増加傾向にあります。

合成プロセスにおいては、7-ACA(7-アミノセファロスポラン酸)を出発物質とする多段階反応が一般的です。特にフェニルアセチル化工程では立体選択性の制御が重要であり、フローケミストリー技術を適用した連続生産システムの開発が、グリーンケミストリーの観点から進められています。この手法は従来のバッチ法に比べ廃棄物削減とエネルギー効率向上が可能で、SDGs目標9「産業と技術革新」に沿った技術革新例として注目されています。

分析技術に関しては、HPLC-MS/MSによる純度評価やX線結晶構造解析による立体配置の確認が必須です。2024年に発表された『Analytical Chemistry』誌の研究では、機械学習アルゴリズムを活用した結晶化条件予測システムが本化合物の多形(ポリモーフ)制御に応用され、再現性向上に寄与した事例が報告されています。これはデジタルツイン概念を化学プロセスに導入した先進的なアプローチと言えます。

市場動向として、創薬アウトソーシング需要の拡大に伴い、GMP準拠の高純度品供給が増加しています。特にアジア地域のCDMO(受託開発製造機関)企業が本化合物を含む医薬品中間体の供給シェアを拡大しており、サプライチェーン多様化の観点から欧米企業との戦略的提携が活発化しています。一方で、バイオシミラー開発の加速に伴い、特許回避設計向けの新規誘導体開発ニーズも高まっています。

安全性評価では、REACH規制に基づくリスクアセスメントが必須です。本化合物の分解生成物に関する最新のエコトキシコロジー研究では、水生生物影響を低減するための生分解性改良手法が検討されています。このような環境配慮型分子設計は、EUが推進するChem4Sustainabilityイニシアチブとも連動した重要なテーマです。

学術研究における応用では、タンパク質結合能を利用したドラッグデリバリーシステム(DDS)開発への応用が注目されています。2023年の『Advanced Materials』誌で、本化合物のクロロメチル基を活用した抗体-薬物複合体(ADC)のリンカー設計が報告され、標的がん治療分野での可能性が示唆されています。この技術は個別化医療時代の到来を背景に、セラノスティックス(診断治療一体型医薬)開発への展開も期待されています。

保管・取扱い上の注意点として、湿度管理が特に重要です。エステル結合の加水分解を防ぐ���め、窒素封入下での冷暗所保存が推奨されます。また、クロロメチル基の反応性を考慮し、不活性溶媒中使用時のグローブボックス操作が望ましいとされています。これらの知見は、自動化合成プラットフォーム設計時の重要なパラメータとして活用されています。

将来展望として、タンパク質分解誘導体(PROTAC)技術との組み合わせが期待されています。本化合物のセフェム骨格をE3リガーゼ結合部位として利用するコンセプトは、難治性感染症治療への新たな道を開く可能性を秘めています。この方向性は、マルチオミックス解析と計算化学の進歩によって加速されると予測されます。

104146-10-3 (4-Methoxybenzyl 3-chloromethyl-7-(2-phenylacetamido)-3-cephem-4-carboxylate) 関連製品

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)